2,4,6-Triiodophenol

Description

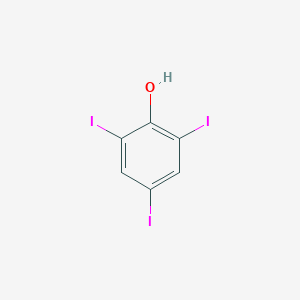

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-triiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPDZNUFNKUROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022080 | |

| Record name | 2,4,6-Triiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-23-4 | |

| Record name | 2,4,6-Triiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triiodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 609-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Triiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triiodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIIODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB2R81A7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4,6-Triiodophenol (CAS 609-23-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound with the CAS number 609-23-4. It is a white to off-white or light brown crystalline powder.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, spectral data, safety information, experimental protocols for synthesis and analysis, and a detailed examination of its biological activities, including its roles as a thyroid-disrupting chemical and an anti-inflammatory agent.

Chemical and Physical Properties

This compound is characterized by a phenol (B47542) ring substituted with three iodine atoms at the 2, 4, and 6 positions.[1] This high degree of iodination significantly influences its chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₃I₃O | [3] |

| Molecular Weight | 471.80 g/mol | [3] |

| Appearance | Off-white to light brown or grey powder | [2] |

| Melting Point | 157-159 °C | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane, and alkaline solutions. | [5][6] |

| IUPAC Name | This compound | [3] |

| InChI Key | VAPDZNUFNKUROY-UHFFFAOYSA-N | [4] |

| SMILES | Oc1c(I)cc(I)cc1I | [4] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Data Type | Key Features | Reference |

| ¹H NMR | Spectrum available, consistent with structure. | [7] |

| ¹³C NMR | Spectrum available. | [3] |

| Mass Spectrometry (MS) | Mass spectrum data available. | [3][8] |

| Infrared (IR) Spectroscopy | IR spectrum available. | [3] |

| Raman Spectroscopy | Raman spectrum available. | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Classification | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1] It is also noted to be light-sensitive.[5]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the direct iodination of phenol.

Method 1: Iodination with Iodine and Hydrogen Peroxide [6]

This method involves the reaction of phenol with iodine in the presence of hydrogen peroxide as a catalyst in an acidic and minimally hydrated medium.

Materials:

-

Phenol

-

Iodine

-

Sulfuric acid (concentrated)

-

30% Hydrogen peroxide solution

-

Methanol/water (3:1) mixture for washing

Procedure:

-

In a three-necked reactor equipped with a water bath, stirrer, reflux condenser, thermometer, and addition funnel, dissolve 564 g (6 moles) of phenol and 2284 g (18 equivalents) of iodine in 4000 ml of methanol.

-

Add 400 ml of concentrated sulfuric acid to the mixture.

-

Heat the mixture to 60°C.

-

Gradually add 900 ml of 30% hydrogen peroxide, maintaining the temperature between 60 and 65°C.

-

Allow the reaction to proceed for 4 to 5 hours at this temperature.

-

Stop heating and let the mixture stand for 24 hours.

-

Filter the formed precipitate and dry it under a vacuum.

-

Recrystallize the crude product from hot methanol.

-

Filter the recrystallized product and wash it with a 3:1 methanol/water mixture.

-

The expected yield is approximately 43-44%, with a melting point of 158-159°C.

Method 2: Iodination with Periodic Acid and Potassium Iodide [6]

This alternative method utilizes periodic acid and potassium iodide in the presence of concentrated sulfuric acid.

Materials:

-

Periodic acid

-

Concentrated sulfuric acid

-

Potassium iodide

-

Phenol

Procedure:

-

Dissolve 25.6 g (133 moles) of periodic acid in 600 ml of concentrated sulfuric acid, cooling the mixture externally with ice.

-

Add 55.8 g (336 moles) of potassium iodide in small portions.

-

Subsequently, add 12.2 g (128 moles) of phenol.

-

Stir the reaction mixture overnight.

-

Work-up of the reaction to isolate the product is required (details not specified in the source).

Purification of this compound

Recrystallization is a common method for the purification of crude this compound. As described in the synthesis protocol, hot methanol is an effective solvent for recrystallization.[6] Another patent suggests recrystallization from isopropanol (B130326) after washing the crude reaction product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) [5]

HPLC is a versatile technique for the analysis of this compound.

-

Method: Reverse-phase HPLC.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[9]

-

Detection: Various detection systems can be employed, with the choice impacting sensitivity and specificity.[5]

Gas Chromatography/Mass Spectrometry (GC/MS) [5]

GC/MS is another powerful technique for the analysis of iodinated phenols.

-

Method: GC coupled with MS is suitable for the identification and quantification of volatile or semi-volatile compounds like this compound, which may require derivatization to improve chromatographic properties.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily as a thyroid-disrupting chemical and as an inhibitor of the pro-inflammatory mediator leukotriene B4.

Thyroid Hormone Disruption

This compound is recognized as a potent thyroid-disrupting chemical.[2][5][10] Its structural similarity to thyroid hormones allows it to interfere with the normal functioning of the thyroid hormone system through several mechanisms. One key mechanism is the inhibition of deiodinase enzymes, which are responsible for the conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3).[5][10] It may also compete with thyroid hormones for binding to transport proteins such as transthyretin (TTR).

Anti-inflammatory Activity via Leukotriene B4 Synthesis Inhibition

This compound has been investigated as a potent anti-inflammatory and analgesic agent.[5] This activity is attributed to its ability to inhibit the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[5] LTB4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. The process begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Arachidonic acid is then converted to leukotriene A4 (LTA4) by 5-LOX, a reaction facilitated by the 5-lipoxygenase-activating protein (FLAP). LTA4 is subsequently hydrolyzed to LTB4. This compound is thought to exert its inhibitory effect on one or more of the key enzymes in this pathway.

Conclusion

This compound is a multifaceted compound with significant implications for both environmental science and pharmacology. Its ability to disrupt the thyroid hormone system warrants further investigation into its environmental impact as an iodinated disinfection byproduct. Concurrently, its potent anti-inflammatory properties, mediated through the inhibition of leukotriene B4 synthesis, present a promising avenue for the development of novel therapeutic agents. This technical guide provides a foundational understanding of the key properties and activities of this compound to support ongoing and future research in these critical areas.

References

- 1. Frontiers | Intrathyroidal feedforward and feedback network regulating thyroid hormone synthesis and secretion [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. cusabio.com [cusabio.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4,6-Tribromophenol Interferes with the Thyroid Hormone System by Regulating Thyroid Hormones and the Responsible Genes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibition of 5-lipoxygenase by RG 6866 - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4,6-Triiodophenol molecular weight and formula

An In-Depth Technical Guide to 2,4,6-Triiodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound. It also delves into its biological activities, offering detailed experimental protocols and a visualization of its role in inducing mitochondrial cell death.

Core Properties of this compound

This compound is a halogenated derivative of phenol (B47542). It presents as an off-white to light brown or grey powder.[1] This compound is sparingly soluble in water but shows solubility in organic solvents like chloroform, dichloromethane, and alkaline solutions.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃I₃O | [3][4] |

| Molecular Weight | 471.80 g/mol | [3][5] |

| Monoisotopic Mass | 471.7318 Da | [3][4] |

| Melting Point | 157-159 °C | [6] |

| Topological Polar Surface Area | 20.2 Ų | [3][4] |

| CAS Number | 609-23-4 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Two effective methods for the synthesis of this compound are detailed below.[7][8]

Method 1: Iodination with Iodine and Hydrogen Peroxide [7]

This process involves the direct iodination of phenol using iodine in the presence of hydrogen peroxide as a catalyst in an acidic and low-hydration medium.

-

Reactants: Phenol, Iodine, Hydrogen Peroxide, Acidic solvent.

-

Procedure:

-

Dissolve phenol in a suitable acidic solvent.

-

Add iodine to the solution.

-

Introduce hydrogen peroxide as a catalyst to facilitate the electrophilic substitution of iodine onto the phenol ring at the 2, 4, and 6 positions.

-

Control the reaction temperature and time to optimize for the formation of the tri-iodinated product.

-

Upon completion, the crude product is precipitated.

-

The precipitate is then filtered and purified, typically by recrystallization from a solvent mixture like methanol/water, to yield this compound.

-

Method 2: Iodination with Periodic Acid and Potassium Iodide [7]

This alternative method utilizes periodic acid and potassium iodide in the presence of concentrated sulfuric acid.

-

Reactants: Phenol, Periodic Acid, Potassium Iodide, Concentrated Sulfuric Acid.

-

Procedure:

-

Dissolve periodic acid in concentrated sulfuric acid, ensuring the mixture is cooled.

-

Gradually add potassium iodide to the solution.

-

Introduce phenol to the reaction mixture.

-

Allow the reaction to proceed, typically with stirring, to ensure complete iodination.

-

The this compound product is then isolated from the reaction mixture.

-

Purification is achieved through recrystallization to obtain a high-purity product.

-

Analytical Methodologies

The following are common analytical techniques for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) [2]

-

Objective: To separate and quantify this compound in a sample.

-

Column: A reverse-phase column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water. For applications requiring mass spectrometry compatibility, a volatile acid like formic acid is used as an additive. For other detectors, phosphoric acid can be used.

-

Detection: UV detection is a common method.

-

General Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample by dissolving it in a suitable solvent, followed by filtration.

-

Inject the standard and sample solutions into the HPLC system.

-

Elute the column with the mobile phase in an isocratic or gradient mode.

-

Monitor the eluent at a specific wavelength to detect the compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify this compound, often in complex matrices.

-

General Procedure:

-

Derivatization of the phenol group may be performed to improve its volatility and chromatographic behavior.

-

The sample is injected into the gas chromatograph, where it is vaporized.

-

The vaporized sample is carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

-

The separated components then enter the mass spectrometer.

-

In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

A mass spectrum is produced, which serves as a molecular fingerprint for identification.

-

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, including the induction of cell death in cancer cells and the inhibition of inflammatory pathways.

Induction of Caspase-Independent Mitochondrial Cell Death

Studies have shown that this compound and its derivatives can induce a caspase-independent cell death pathway in leukemia cells.[6] This process involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors.

Caption: this compound-induced mitochondrial cell death pathway.

Inhibition of Leukotriene B4 Synthesis

This compound is recognized as a potent inhibitor of leukotriene B4 (LTB4) synthesis.[2] LTB4 is a powerful chemoattractant for neutrophils and is involved in inflammatory responses.[9] Inhibition of LTB4 synthesis is a promising strategy for anti-inflammatory therapies. An experimental protocol to assess this inhibition would typically involve:

-

Cell Culture: Utilizing cells capable of producing LTB4, such as neutrophils or specific cell lines.

-

Stimulation: Inducing LTB4 synthesis using a suitable stimulus.

-

Treatment: Incubating the cells with varying concentrations of this compound.

-

Quantification: Measuring the amount of LTB4 produced, commonly by using techniques like enzyme-linked immunosorbent assay (ELISA) or chromatography.

-

Analysis: Determining the concentration of this compound that causes a 50% inhibition of LTB4 synthesis (IC50).

Deiodinase Activity Inhibition

This compound has been identified as a potent thyroid-disrupting chemical and is used to investigate deiodinase activity.[2] Deiodinases are enzymes that play a crucial role in the activation and deactivation of thyroid hormones. A general protocol to evaluate the inhibition of deiodinase activity would include:

-

Enzyme Source: Using a source of deiodinase enzymes, such as human hepatic microsomes.[10]

-

Substrate: Providing a known substrate for the enzyme, for example, thyroxine (T4).

-

Inhibitor: Adding this compound at various concentrations.

-

Reaction: Allowing the enzymatic reaction to proceed for a defined period.

-

Product Measurement: Quantifying the product of the deiodination reaction, such as triiodothyronine (T3).

-

Inhibition Assessment: Calculating the extent of inhibition of deiodinase activity by this compound.

References

- 1. Novel triiodophenol derivatives induce caspase-independent mitochondrial cell death in leukemia cells inhibited by Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of 2,4,6-Tribromophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. EP0147892A2 - Process for preparing and therapeutical applications of the this compound - Google Patents [patents.google.com]

- 5. This compound|98%|CAS 609-23-4 [benchchem.com]

- 6. Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H3I3O | CID 11862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. s4science.at [s4science.at]

- 9. Inhibition of leukotriene B4 synthesis protects against early brain injury possibly via reducing the neutrophil-generated inflammatory response and oxidative stress after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificlabs.ie [scientificlabs.ie]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,4,6-Triiodophenol: Core Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 609-23-4), a compound of interest in various scientific fields. It is recognized as a potent thyroid-disrupting chemical, an inhibitor of leukotriene B4 (LTB4) synthesis, and an iodinated disinfection byproduct found in drinking water.[1][2][3][4][5][6][7] This document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows and pathways using standardized diagrams for enhanced clarity.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, application in experimental settings, and understanding its environmental and biological fate.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃I₃O | [5][8][9][10][11][12] |

| Molecular Weight | 471.80 g/mol | [3][4][5][8][11][12][13][14][15] |

| Appearance | Off-white to beige, tan, grey, or yellowish crystalline powder | [1][4][8][9][13][16] |

| Melting Point | 157-162 °C | [1][3][4][5][6][8][13][16][17] |

| Boiling Point | 316 °C | [8] |

| Vapor Pressure | 0.0002 mmHg (at 25 °C) | [8] |

| Purity | Typically ≥97% | [3][5][12][13][14][18][19] |

Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | Insoluble / Sparingly soluble | [1][2][4][8][9][10][16][17] |

| Organic Solvent Solubility | Somewhat soluble in ethyl and propyl alcohols, acetone, and ether. Very soluble in chloroform (B151607) and dichloromethane. | [4][16][17] |

| Other Solubility | Soluble in alkaline solutions | [4][16][17] |

| LogP (Partition Coefficient) | 3.88 | [8] |

| pKa | 6.46 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and the development of new applications. This section outlines protocols for the synthesis of this compound and for assessing its biological activity.

Synthesis of this compound

A common method for the preparation of this compound involves the direct iodination of phenol (B47542).[17][20]

Protocol: Iodination of Phenol using Hydrogen Peroxide [17][20]

-

Reaction Setup : In a three-outlet reactor equipped with a water bath, stirrer, reflux condenser, thermometer, and addition funnel, dissolve 564 g (6 moles) of phenol and 2284 g (18 equivalents) of iodine in 4000 mL of methanol.

-

Acidification : Add 400 mL of concentrated sulfuric acid to the mixture.

-

Initiation : Heat the mixture to 60°C.

-

Oxidant Addition : Gradually add 900 mL of 30% hydrogen peroxide, ensuring the reaction temperature is maintained between 60 and 65°C.

-

Reaction : After the addition is complete, allow the mixture to react for 4 to 5 hours at the same temperature.

-

Crystallization : Cease heating and let the mixture stand for 24 hours, during which the product will precipitate.

-

Isolation : Filter the formed precipitate and dry it under a vacuum.

-

Purification : Recrystallize the crude product from hot methanol. Filter the purified product and wash it with a 3:1 methanol/water solution to yield this compound. The reported melting point of the product is 158-159°C.[17]

Caption: Workflow for the synthesis of this compound via iodination of phenol.

Biological Activity Assessment: Nephrotoxicity Study

This compound has been shown to induce damage in mouse glomerular mesangial cells (MES-13).[7] The protocol below is based on the methodologies described in this research.

Protocol: In Vitro Nephrotoxicity Assay [7]

-

Cell Culture : Culture MES-13 cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

-

Compound Exposure : Treat MES-13 cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Viability Assay (CCK-8) :

-

Add Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability relative to an untreated control.

-

-

Gene Expression Analysis (qRT-PCR) :

-

Isolate total RNA from the cells.

-

Synthesize cDNA via reverse transcription.

-

Perform quantitative real-time PCR using primers specific for inflammatory cytokines (e.g., TNF-α, IL-1β) and a housekeeping gene.

-

-

Protein Quantification (ELISA) :

-

Collect cell culture supernatants or cell lysates.

-

Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the protein levels of inflammatory cytokines and markers of oxidative stress (e.g., malondialdehyde (MDA), glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD)).

-

-

Apoptosis Analysis (Flow Cytometry) :

-

Harvest cells and wash with PBS.

-

Stain cells with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Caption: Pathological mechanism of this compound-induced nephrotoxicity.[7]

Analytical Workflow

The analysis and quantification of this compound in various matrices, from reaction mixtures to biological samples, is commonly performed using High-Performance Liquid Chromatography (HPLC).[4][12]

Caption: General workflow for the quantitative analysis of this compound by HPLC.

References

- 1. This compound | 609-23-4 [chemicalbook.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. 2,4,6-三碘苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound|98%|CAS 609-23-4 [benchchem.com]

- 5. 2,4,6-三碘苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. This compound induces glomerular mesangial cell damage through inflammatory imbalance, oxidative stress overactivation, and aberrant apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(609-23-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound, 2,3,5,6-Tetramethyliodobenzene Manufacturers and Suppliers in China [dgtbcb.com]

- 11. This compound | C6H3I3O | CID 11862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. This compound (C6H3I3O) Certified Reference Material - Best Price for High Purity, Mumbai [nacchemical.com]

- 14. scbt.com [scbt.com]

- 15. Phenol, 2,4,6-triiodo- [webbook.nist.gov]

- 16. WO2004014829A1 - Method of preparing 2, 4, 6-triiodophenol - Google Patents [patents.google.com]

- 17. EP0147892A2 - Process for preparing and therapeutical applications of the this compound - Google Patents [patents.google.com]

- 18. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 19. This compound 97 609-23-4 [sigmaaldrich.com]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Solubility Profile of 2,4,6-Triiodophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Triiodophenol in various organic solvents. This information is critical for a range of applications, including chemical synthesis, formulation development, and in vitro/in vivo studies. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents a combination of qualitative and quantitative data, alongside a detailed experimental protocol for determining solubility.

Quantitative Solubility Data

| Organic Solvent | Chemical Class | Solubility Description | Quantitative Value (at 25 °C unless specified) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | 250 mg/mL[1] |

| Chloroform | Chlorinated Hydrocarbon | Very Soluble[2] | Data not available |

| Dichloromethane | Chlorinated Hydrocarbon | Very Soluble[2] | Data not available |

| Ethyl Alcohol | Alcohol | Somewhat Soluble[2] | Data not available |

| Propyl Alcohol | Alcohol | Somewhat Soluble[2] | Data not available |

| Acetone | Ketone | Somewhat Soluble[2] | Data not available |

| Diethyl Ether | Ether | Somewhat Soluble[3] | Data not available |

| Methanol | Alcohol | Soluble (used for recrystallization)[3] | Data not available |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is robust and can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the selected solvent at the specified temperature.

-

Visualizing Molecular Interactions and Experimental Processes

To further aid researchers, the following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound and the experimental workflow for solubility determination.

Caption: A flowchart of the shake-flask method for determining solubility.

Caption: Inhibition of the Leukotriene B4 synthesis pathway by this compound.

Caption: Potential points of thyroid hormone synthesis disruption by excess iodinated compounds.

References

In-Depth Technical Guide: The Melting Point of 2,4,6-Triiodophenol

For researchers, scientists, and professionals engaged in drug development, the precise characterization of chemical compounds is paramount. 2,4,6-Triiodophenol, a compound of interest for its various biological activities, is no exception. This technical guide provides a comprehensive overview of the melting point of this compound, a critical parameter for its identification and purity assessment.

Physicochemical Properties of this compound

This compound presents as a yellowish or off-white to light brown crystalline powder. It is characterized by its poor solubility in water, while exhibiting some solubility in organic solvents such as ethanol, propanol, acetone, and ether. It is highly soluble in chloroform (B151607) and dichloromethane, and also dissolves in alkaline solutions.

Melting Point Range of this compound

The reported melting point of this compound consistently falls within a narrow range, indicating a well-defined physical property for the pure substance. The melting point is a key indicator of purity; impurities typically depress and broaden the melting range.

Summary of Reported Melting Points

| Melting Point Range (°C) | Source/Comment |

| 159 - 160 | Chemical supplier data. |

| 157 - 159 | Literature value, often cited by chemical suppliers. |

| 158 | A frequently cited value, referenced as early as 1946 in Pharmaceutica Acta Helvetiae. |

| 158 ± 1 | Result after recrystallization from isopropanol, as described in a patent for its preparation. |

| 158 - 159 | Observed after synthesis and recrystallization from hot methanol (B129727). |

| 158 - 162 | Reported by a chemical supplier. |

| 156 - 158 | Data from the NIST Chemistry WebBook. |

Experimental Protocols

General Experimental Protocol for Melting Point Determination

The capillary method is the most common technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument like a DigiMelt).

-

Capillary tubes (sealed at one end).

-

Thermometer (calibrated).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.

-

Apparatus Setup (Digital): The packed capillary tube is inserted into the heating block of the digital melting point apparatus.

-

Heating: The apparatus is heated gently and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

Purity and Recrystallization: The sharpness of the melting point range is an indicator of purity. A broad melting range (greater than 2°C) suggests the presence of impurities. For purification, this compound can be recrystallized from solvents such as hot methanol or isopropanol. Following recrystallization, the melting point should be re-determined to confirm purity, expecting a narrower and potentially higher melting range.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization, including the crucial step of melting point determination.

A Comprehensive Technical Guide to 2,4,6-Triiodophenol: Structure, Characterization, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol (TIP) is a halogenated aromatic compound derived from phenol (B47542), characterized by the substitution of three hydrogen atoms with iodine at the 2, 4, and 6 positions of the benzene (B151609) ring.[1][2] Its chemical formula is C₆H₃I₃O.[1][3][4] This molecule has garnered significant interest across various scientific disciplines due to its diverse biological activities and applications. In biochemical research, it is recognized as a potent inhibitor of leukotriene B4 (LTB4) synthesis, underpinning its investigation as an anti-inflammatory and analgesic agent.[5] Furthermore, TIP is known as a potent thyroid-disrupting chemical and is utilized in studies investigating deiodinase activity.[5][6][7] Environmentally, it is monitored as an iodinated disinfection by-product (DBP) resulting from the chlorination of sewage effluents.[5][6][7] This guide provides an in-depth overview of its structure, physicochemical properties, synthesis, analytical characterization, and key biological activities.

Physicochemical Properties and Identifiers

This compound is a light-sensitive, off-white to light gray or yellowish crystalline powder.[1][2][5] It is practically insoluble in water but exhibits solubility in organic solvents like chloroform, dichloromethane, and alkaline solutions.[5][8]

| Property | Value | Reference |

| Molecular Formula | C₆H₃I₃O | [1][3][4] |

| Molecular Weight | 471.80 g/mol | [3][4][9][10] |

| CAS Number | 609-23-4 | [1][3][4][9] |

| Appearance | Off-white to light brown or grey powder | [1][7] |

| Melting Point | 157-159 °C[2][6][10], 158-162 °C[5] | |

| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane, alkali | [5][7][8] |

| IUPAC Name | This compound | [3] |

| InChI Key | VAPDZNUFNKUROY-UHFFFAOYSA-N | [1][3][9] |

| Canonical SMILES | C1=C(C=C(C(=C1I)O)I)I | [1][3] |

Synthesis Protocols

The synthesis of this compound typically involves the direct iodination of phenol. The key is to achieve the specific 2,4,6-substitution pattern, which requires careful control of reaction conditions.[5]

Method 1: Iodination with Iodine and Hydrogen Peroxide

This method utilizes hydrogen peroxide as a catalyst (oxidant) for the electrophilic iodination of the phenol ring in an acidic medium.[2][8]

Experimental Protocol:

-

Dissolution: Dissolve phenol in a suitable alcohol solvent.

-

Reagent Addition: Add a stoichiometric excess of iodine (I₂) to the solution.

-

Catalysis: Slowly add hydrogen peroxide (30% solution) to the mixture while stirring. The reaction is typically carried out in an acidic and not very hydrating medium.[8]

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A patent describes leaving the reaction at a standstill for 24 hours.[8]

-

Precipitation & Filtration: The product precipitates out of the solution. Filter the formed precipitate and dry it under a vacuum.[8]

-

Purification: Recrystallize the crude product from hot methanol (B129727) or a methanol/water mixture (e.g., 3:1) to obtain pure this compound.[8]

Method 2: Iodination with Periodic Acid and Potassium Iodide

This protocol employs periodic acid and potassium iodide in the presence of a strong acid.[8]

Experimental Protocol:

-

Reagent Preparation: Dissolve periodic acid in concentrated sulfuric acid, cooling the mixture with an ice bath.[8]

-

Iodide Addition: Add potassium iodide in small portions to the solution.[8]

-

Phenol Addition: Subsequently, add phenol to the reaction mixture.[8]

-

Reaction: Allow the reaction to proceed overnight with continuous stirring.[8]

-

Work-up & Purification: The work-up would involve quenching the reaction, followed by extraction and recrystallization of the crude product to yield the final compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of synthesized this compound.

Spectroscopic Characterization

| Technique | Observed Data / Expected Characteristics | Reference |

| ¹H NMR | The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons (at C3 and C5) and a singlet for the hydroxyl proton. Spectra are available in databases, often run in DMSO-d₆.[11] | [11] |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the four types of carbon atoms in the molecule: C-OH, C-I, C-H, and the carbon at the intersection of C-I bonds. Spectral data is available in public databases like SpectraBase.[12] | [12] |

| FTIR Spectroscopy | The IR spectrum shows a characteristic broad O-H stretching band around 3490 cm⁻¹. The C-I stretching absorptions are observed at lower wavenumbers, typically near 500-650 cm⁻¹.[13] Specific spectra are available in the NIST WebBook.[9] | [9][13] |

| Mass Spectrometry | Electron ionization (EI-MS) shows a prominent molecular ion peak (M⁺) at m/z 472.[3][14] The fragmentation pattern is also a key identifier. High-resolution mass spectrometry (LC-MS) can confirm the exact mass.[3] | [3][14][15] |

| X-Ray Crystallography | Crystal structure data for this compound is available in the Cambridge Structural Database, providing definitive confirmation of its three-dimensional structure.[3] | [3] |

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are essential for assessing the purity of this compound and for its quantification in various matrices.[5]

Experimental Protocol (General HPLC):

-

Column: A reverse-phase column (e.g., C18) is typically used.[16]

-

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution (e.g., water with a small amount of acid like phosphoric or formic acid for MS compatibility) is used for elution.[16]

-

Detection: UV detection is common, leveraging the chromophoric nature of the molecule. Coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a highly sensitive method for detecting iodine-containing species.[5]

-

Analysis: The retention time of the major peak is compared to a reference standard to confirm identity, and the peak area is used to determine purity, often reported as >97%.[10]

Biological Activity and Signaling

This compound exhibits several significant biological activities, making it a molecule of interest in pharmacology and toxicology.

-

Anti-inflammatory and Analgesic Agent: TIP is a potent, orally active inhibitor of leukotriene B4 (LTB4) synthesis.[5] LTB4 is a powerful chemoattractant and pro-inflammatory mediator derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. By inhibiting this pathway, TIP reduces inflammation, with effects suggested to be comparable to classical therapeutics like aspirin.[5]

-

Thyroid System Disruption: It is recognized as a potent thyroid-disrupting chemical.[5][6] It can interfere with thyroid hormone systems, partly by binding to transport proteins like transthyretin and interacting with deiodinase enzymes.[5]

-

Antileukemic Potential: Studies on derivatives of TIP have shown they can induce caspase-independent mitochondrial cell death in leukemia cells, indicating potential for development as antileukemic agents.

Visualization of LTB4 Synthesis Inhibition

The following diagram illustrates the simplified 5-lipoxygenase pathway and the inhibitory action of this compound.

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 2,4,6-Triiodphenol – Wikipedia [de.wikipedia.org]

- 3. This compound | C6H3I3O | CID 11862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound|98%|CAS 609-23-4 [benchchem.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. This compound | 609-23-4 [chemicalbook.com]

- 8. EP0147892A2 - Process for preparing and therapeutical applications of the this compound - Google Patents [patents.google.com]

- 9. Phenol, 2,4,6-triiodo- [webbook.nist.gov]

- 10. This compound 97 609-23-4 [sigmaaldrich.com]

- 11. This compound(609-23-4) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 14. Phenol, 2,4,6-triiodo- [webbook.nist.gov]

- 15. This compound(609-23-4) MS [m.chemicalbook.com]

- 16. This compound | SIELC Technologies [sielc.com]

2,4,6-Triiodophenol: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound that has garnered significant interest in various research fields due to its diverse biological activities. Initially recognized for its anti-inflammatory and analgesic properties, its applications have expanded to biochemical and environmental research. This technical guide provides an in-depth overview of the primary research uses of this compound, complete with experimental protocols and quantitative data to support laboratory investigations.

Core Research Applications

The research applications of this compound are multifaceted, spanning pharmacology, endocrinology, and toxicology.

Anti-inflammatory and Analgesic Research

This compound has been identified as a potent anti-inflammatory and analgesic agent.[1] Its mechanism of action is primarily attributed to its ability to inhibit the synthesis of leukotriene B4 (LTB4), a key mediator in inflammatory processes.[2][3] Studies have suggested that its efficacy is comparable to that of classical non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin.[2]

Quantitative Data on Anti-inflammatory and Cytotoxic Effects

| Compound | Activity | Cell Lines | IC50 (µM) | Reference |

| This compound | Cytotoxicity | K562, Raji, HL-60, Molt4 | 14 - 50 | [4] |

| Bobel-16 (a derivative) | Cytotoxicity | K562, Raji, HL-60, Molt4 | 14 - 50 | [4] |

| Bobel-4 (a derivative) | Cytotoxicity | K562, Raji, HL-60, Molt4 | 14 - 50 | [4] |

| Bobel-30 (a derivative) | Cytotoxicity | K562, Raji, HL-60, Molt4 | 14 - 50 | [4] |

Thyroid System Research

This compound is recognized as a potent thyroid-disrupting chemical.[2] It is utilized in research to investigate the activity of deiodinases, enzymes crucial for the activation and deactivation of thyroid hormones.[2] The inhibitory effect of halogenated phenols on deiodinase activity generally increases with the molecular weight of the halogen, suggesting that iodinated phenols like TIP are potent inhibitors.[5]

Quantitative Data on Deiodinase Inhibition by Halogenated Phenols

Although a specific IC50 value for this compound is not available, the following table provides data on the inhibition of outer ring deiodination (ORD) by other halogenated phenolic compounds, which can serve as a reference.

| Compound | Activity | Enzyme Source | IC50 (µM) | Reference |

| 5'-OH BDE 99 | ORD Inhibition | Human Liver Microsomes | 0.4 | [5] |

| Tetrabromobisphenol A (TBBPA) | ORD Inhibition | Human Liver Microsomes | 2.1 | [5] |

| 2,4,6-Tribromophenol (2,4,6-TBP) | ORD Inhibition | Human Liver Microsomes | 40 | [5] |

| Triclosan | ORD Inhibition | Human Liver Microsomes | 400 | [5] |

Nephrotoxicity and Cellular Damage Research

Recent studies have highlighted the nephrotoxic potential of this compound, particularly as an iodinated disinfection byproduct found in drinking water.[1] Research in this area focuses on its ability to induce damage in glomerular mesangial cells through mechanisms involving inflammatory imbalance, oxidative stress, and apoptosis.[1]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described:[6][7]

Method 1: Iodination with Iodine and Hydrogen Peroxide

-

Dissolve phenol (B47542) and iodine in methanol (B129727) in a three-outlet reactor equipped with a water bath, stirrer, reflux cooler, thermometer, and admixing funnel.

-

Add sulfuric acid and heat the mixture to 60°C.

-

Gradually add 30% hydrogen peroxide while maintaining the temperature between 60 and 65°C.

-

Allow the reaction to proceed for 4 to 5 hours at this temperature.

-

Discontinue heating and let the mixture stand for 24 hours.

-

Filter the formed precipitate and dry it under a vacuum.

-

Recrystallize the crude product from hot methanol, then filter and wash with a 3:1 methanol/water mixture.

Method 2: Iodination with Periodic Acid and Potassium Iodide

-

Dissolve periodic acid in concentrated sulfuric acid, cooling the mixture with ice.

-

Add potassium iodide in small portions, followed by phenol.

-

Stir the mixture overnight.

-

Pour the reaction mixture onto ice.

-

Filter the resulting precipitate and triturate it with ethanol (B145695) to remove excess iodine.

-

Recrystallize the product from an acetone/chloroform mixture.

In Vitro Deiodinase Activity Inhibition Assay

This protocol is adapted from a method used for other halogenated phenols and can be applied to study the inhibitory effects of this compound.[5]

-

Prepare human liver microsomes by diluting them to 1 mg protein/mL in a 0.1M potassium phosphate (B84403) buffer (pH 7.4) containing 10mM DTT and 100µM NADPH.

-

To investigate inhibition, hold the substrate (e.g., 1µM thyroxine, T4) concentration constant and add varying concentrations of this compound.

-

Incubate the reaction mixtures.

-

Monitor the formation of the deiodination product (e.g., triiodothyronine, T3) over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the rate of product formation and determine the IC50 value of this compound by plotting the inhibition of enzyme activity against the logarithm of the inhibitor concentration.

Assessment of Nephrotoxicity in Glomerular Mesangial Cells

This protocol outlines the key steps to evaluate the nephrotoxic effects of this compound on a mouse glomerular mesangial cell line (e.g., MES-13).[1]

-

Cell Culture: Culture MES-13 cells in appropriate media and conditions.

-

Exposure: Treat the cells with varying concentrations of this compound for a defined period.

-

Cytotoxicity Assessment (CCK-8 Assay):

-

Add CCK-8 solution to each well and incubate.

-

Measure the absorbance at 450 nm to determine cell viability.

-

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from the cells.

-

Synthesize cDNA.

-

Perform quantitative real-time PCR to measure the expression levels of genes related to inflammation (e.g., TNF-α, IL-1β, IL-6) and apoptosis.

-

-

Protein Expression Analysis (ELISA):

-

Collect cell culture supernatants or cell lysates.

-

Use ELISA kits to quantify the protein levels of inflammatory cytokines and oxidative stress markers (e.g., malondialdehyde, glutathione, superoxide (B77818) dismutase).

-

-

Apoptosis Analysis (Flow Cytometry):

-

Stain the cells with Annexin V and propidium (B1200493) iodide.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Signaling Pathways and Logical Relationships

Proposed Mechanism of Anti-inflammatory Action

The primary anti-inflammatory effect of this compound is believed to be mediated through the inhibition of the 5-lipoxygenase (5-LOX) pathway, which leads to a reduction in the synthesis of leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and other immune cells, and its inhibition dampens the inflammatory response.

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Signaling Pathway in this compound-Induced Nephrotoxicity

In glomerular mesangial cells, this compound exposure triggers a cascade of events leading to cellular damage. This involves the promotion of pro-inflammatory cytokine expression, an increase in oxidative stress, and the induction of apoptosis.

Caption: Cellular mechanisms of this compound-induced nephrotoxicity.

Conclusion

This compound is a versatile molecule with significant potential in various research domains. Its well-documented anti-inflammatory, thyroid-disrupting, and nephrotoxic properties make it a valuable tool for studying fundamental biological processes and for the development of new therapeutic agents. This guide provides a solid foundation for researchers to design and execute experiments utilizing this compound, with a clear understanding of its mechanisms of action and the methodologies for its investigation. Further research is warranted to fully elucidate its therapeutic potential and toxicological profile.

References

- 1. This compound induces glomerular mesangial cell damage through inflammatory imbalance, oxidative stress overactivation, and aberrant apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|98%|CAS 609-23-4 [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel triiodophenol derivatives induce caspase-independent mitochondrial cell death in leukemia cells inhibited by Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0147892A2 - Process for preparing and therapeutical applications of the this compound - Google Patents [patents.google.com]

- 7. WO2004014829A1 - Method of preparing 2, 4, 6-triiodophenol - Google Patents [patents.google.com]

The Biological Activity of 2,4,6-Triiodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound with a range of documented biological activities. This technical guide provides an in-depth overview of its principal effects, including its anti-inflammatory, thyroid-disrupting, and cytotoxic properties. The information presented herein is intended to support further research and development efforts related to this compound. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the signaling pathways involved.

Core Biological Activities

This compound exhibits several key biological activities that are of interest to the scientific community. These include potent anti-inflammatory effects, disruption of the thyroid hormone system, and the induction of cellular damage through various mechanisms.

Anti-inflammatory and Analgesic Properties

TIP is recognized as a potent inhibitor of leukotriene B4 (LTB4) synthesis.[1] LTB4 is a powerful lipid mediator involved in inflammation, promoting the recruitment and activation of neutrophils. By inhibiting LTB4 synthesis, TIP demonstrates significant anti-inflammatory and analgesic effects, comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin.[1]

Thyroid System Disruption

TIP is a potent thyroid-disrupting chemical.[1] Its primary mechanism in this regard is the competitive binding to thyroid hormone transport proteins, particularly transthyretin (TTR).[1] It acts as a potent competitor for 3,3′,5-L-triiodothyronine (T3) binding to TTR, and also interacts with the thyroid hormone receptor (TR).[1] This interference with thyroid hormone transport and signaling can disrupt the delicate balance of the endocrine system.

Nephrotoxicity and Cellular Damage

Recent studies have highlighted the nephrotoxic potential of TIP, demonstrating its ability to induce damage in mouse glomerular mesangial cells (MES-13 cell line).[2] This damage is mediated through a multi-faceted mechanism involving:

-

Inflammatory Imbalance: TIP promotes the gene and protein expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]

-

Oxidative Stress: The compound triggers an overactivation of oxidative stress pathways.[2]

-

Aberrant Apoptosis: TIP induces programmed cell death in a manner described as aberrant.[2]

Quantitative Data

While much of the research on this compound describes its qualitative effects, some quantitative data on its cytotoxic activity in leukemia cell lines is available.

Table 1: Cytotoxic Activity of this compound (Bobel-24) in Leukemia Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 14 - 50 |

| Raji | Burkitt's Lymphoma | 14 - 50 |

| HL-60 | Acute Promyelocytic Leukemia | 14 - 50 |

| Molt-4 | Acute Lymphoblastic Leukemia | 14 - 50 |

Data extracted from a study on novel triiodophenol derivatives.

Signaling Pathways

The biological activities of this compound are underpinned by its interaction with specific signaling pathways.

Inhibition of Leukotriene B4 Synthesis

TIP's anti-inflammatory action is primarily due to its inhibition of the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes.

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Disruption of Thyroid Hormone Signaling

TIP interferes with the normal transport and signaling of thyroid hormones by competing with T3 for binding to transthyretin.

Caption: Competitive binding of this compound to Transthyretin.

Induction of Apoptosis in Leukemia Cells

In leukemia cells, TIP and its derivatives induce a caspase-independent form of mitochondrial apoptosis.

References

2,4,6-Triiodophenol: A Technical Guide on its Role as a Thyroid Hormone Disrupting Chemical

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thyroid hormone system is a critical regulator of metabolism, growth, and development. Its disruption by xenobiotics, known as endocrine-disrupting chemicals (EDCs), is a significant concern for public health. 2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound that has been identified as a potent thyroid-disrupting chemical. This technical guide provides an in-depth analysis of the mechanisms through which TIP interferes with the thyroid hormone system, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary modes of disruption by TIP include interference with thyroid hormone transport by binding to transthyretin (TTR), potential interaction with thyroid hormone receptors (TRs), and inhibition of enzymes crucial for thyroid hormone synthesis and metabolism, such as thyroid peroxidase (TPO) and deiodinases. This document is intended to serve as a comprehensive resource for researchers and professionals working in the fields of endocrinology, toxicology, and drug development.

Introduction to Thyroid Hormone Regulation and Disruption

The thyroid gland produces two primary hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for regulating a vast array of physiological processes. The synthesis and release of these hormones are tightly controlled by the hypothalamic-pituitary-thyroid (HPT) axis. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary gland to release thyroid-stimulating hormone (TSH). TSH, in turn, acts on the thyroid gland to promote the synthesis and secretion of T4 and T3. These hormones are then transported in the bloodstream primarily bound to carrier proteins, including thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. T3 is the more biologically active form of the hormone and can be produced from T4 in peripheral tissues by the action of deiodinase enzymes.

Endocrine-disrupting chemicals can interfere with this intricate system at multiple levels, including hormone synthesis, transport, metabolism, and receptor binding. This compound, due to its structural similarity to thyroid hormones, is a compound of particular interest in the study of thyroid disruption.

Mechanisms of Thyroid Disruption by this compound

This compound disrupts the thyroid hormone system through several key mechanisms:

-

Competitive Binding to Transthyretin (TTR): TIP has been shown to be a potent competitor for the binding of T3 to TTR. By occupying the binding sites on this transport protein, TIP can displace endogenous thyroid hormones, potentially altering their bioavailability and clearance.

-

Interaction with Thyroid Hormone Receptors (TRs): Studies suggest that TIP can also interact with the ligand-binding domain of thyroid hormone receptors, potentially acting as an antagonist to the binding of T3. This can interfere with the downstream signaling pathways that regulate gene expression.

-

Inhibition of Thyroid Peroxidase (TPO): TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin. While direct quantitative data for TIP is limited, its phenolic structure suggests it is a likely inhibitor of TPO activity.

-

Inhibition of Deiodinase Activity: Deiodinases are responsible for the conversion of T4 to the more active T3 in peripheral tissues. Halogenated phenolic compounds have been shown to inhibit deiodinase activity, and the potency of this inhibition often increases with the molecular weight of the halogen. This suggests that TIP is a potent inhibitor of this crucial metabolic step.

Quantitative Analysis of this compound's Disruptive Effects

The following tables summarize the available quantitative data on the interaction of this compound and related compounds with key components of the thyroid system.

Table 1: Competitive Binding of this compound to Thyroid Hormone Transport Proteins and Receptors

| Compound | Target | Species | Assay Type | IC50 (µM) | Reference |

| This compound | Transthyretin (xTTR) | Xenopus laevis | Competitive Binding | 0.054 | [1] |

| This compound | Thyroid Hormone Receptor β (xTR LBD) | Xenopus laevis | Competitive Binding | 1.4 | [1] |

Table 2: Inhibition of Thyroid Peroxidase (TPO) by Halogenated Phenols

| Compound | Species | Assay Type | IC50 (µM) | Reference |

| This compound | Data Not Available | - | - | - |

| Propylthiouracil (PTU) (Positive Control) | Rat | Amplex UltraRed Assay | 1.2 | [2] |

| Methimazole (MMI) (Positive Control) | Rat | Amplex UltraRed Assay | 0.11 | [2] |

Note: While a specific IC50 value for this compound's inhibition of TPO was not identified in the reviewed literature, its structural characteristics as a halogenated phenol (B47542) make it a potential inhibitor. For reference, IC50 values for known TPO inhibitors are provided.

Table 3: Inhibition of Deiodinase (Type 1) by Halogenated Phenols

| Compound | Species | Assay Type | IC50 (µM) | Reference |

| 2,4,6-Tribromophenol | Human | In vitro (liver microsomes) | 40 | [3] |

Note: The inhibitory potency of halogenated phenols on deiodinase activity has been observed to increase with the molecular weight of the halogen (I > Br > Cl > F)[3]. This suggests that this compound is likely a more potent inhibitor of deiodinase than its brominated counterpart.

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the thyroid-disrupting potential of chemicals like this compound.

Competitive Binding Assay for Transthyretin (TTR)

Objective: To determine the ability of a test compound to compete with a radiolabeled thyroid hormone for binding to TTR.

Materials:

-

Purified human TTR

-

Radiolabeled thyroxine ([¹²⁵I]-T4)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl with appropriate salts and protein stabilizers)

-

Size-exclusion chromatography columns

-

Gamma counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In microcentrifuge tubes, combine a fixed concentration of purified TTR, a fixed concentration of [¹²⁵I]-T4, and varying concentrations of the test compound. Include control tubes with no test compound (total binding) and tubes with a large excess of unlabeled T4 (non-specific binding).

-

Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separate the protein-bound [¹²⁵I]-T4 from the free [¹²⁵I]-T4 using size-exclusion chromatography.

-

Quantify the radioactivity in the protein-bound fraction using a gamma counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-T4).

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

Objective: To measure the inhibition of TPO activity by a test compound.

Materials:

-

Source of TPO (e.g., rat thyroid microsomes or recombinant human TPO)

-

Amplex UltraRed reagent

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

Test compound (e.g., this compound)

-

Positive control (e.g., propylthiouracil)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add the assay buffer, the TPO source, and the test compound or positive control at various concentrations.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a mixture of Amplex UltraRed reagent and H₂O₂ to each well.

-

Incubate the plate for a defined period (e.g., 30 minutes) at the same temperature, protected from light.

-

Measure the fluorescence intensity in each well using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Deiodinase (Type 1) Activity Assay

Objective: To assess the inhibitory effect of a test compound on the conversion of T4 to T3 by type 1 deiodinase.

Materials:

-

Source of deiodinase (e.g., human liver microsomes)

-

Thyroxine (T4) as the substrate

-

Test compound (e.g., this compound)

-

Dithiothreitol (DTT) as a cofactor

-

Assay buffer (e.g., phosphate buffer)

-

Quenching solution (e.g., methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In microcentrifuge tubes, combine the deiodinase source, DTT, and the test compound at various concentrations.

-

Pre-incubate the mixtures at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding T4 to each tube.

-

Incubate the reactions for a specific time period.

-

Terminate the reactions by adding a quenching solution.

-

Analyze the samples using LC-MS/MS to quantify the amount of T3 produced.

-

Calculate the percentage of deiodinase inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the thyroid-disrupting effects of this compound.

Caption: Thyroid hormone synthesis pathway and the potential point of inhibition by this compound.

Caption: Experimental workflow for a competitive TTR binding assay.

Caption: Thyroid hormone signaling pathway and points of disruption by this compound.

Conclusion and Future Directions

This compound is a multi-target thyroid-disrupting chemical with the potential to interfere with thyroid hormone synthesis, transport, and signaling. The available data, primarily from in vitro and non-mammalian studies, strongly indicate its potency as a disruptor, particularly in its ability to compete with T3 for binding to TTR and TR.

Future research should focus on obtaining more comprehensive quantitative data for TIP in mammalian systems, including its IC50 value for TPO inhibition and a more precise determination of its deiodinase inhibition kinetics. In vivo studies are also warranted to understand the integrated effects of these multiple mechanisms of disruption on overall thyroid homeostasis and to assess the potential health risks associated with exposure to this compound. Such research will be crucial for a complete risk assessment and for the development of strategies to mitigate the impact of this and other thyroid-disrupting chemicals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 2,4,6-Triiodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2,4,6-Triiodophenol (TIP), a compound used in various research and development applications. This document synthesizes toxicological data, safe handling procedures, and emergency protocols to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

This compound is a halogenated phenol (B47542) characterized by a benzene (B151609) ring substituted with a hydroxyl group and three iodine atoms. It is a light-sensitive, off-white to light gray crystalline powder. It is insoluble in water but finds solubility in organic solvents like chloroform, dichloromethane, and alkaline solutions[1].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 609-23-4 | [2] |

| Molecular Formula | C₆H₃I₃O | [2] |

| Molecular Weight | 471.80 g/mol | [2] |

| Melting Point | 157-161 °C | [3] |

| Appearance | Light cream to off-white or light brown/grey powder | [3][4] |

| Solubility | Insoluble in water | [4] |

Toxicological Information

This compound is classified as harmful if it comes into contact with skin or is inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation[5]. It is also recognized as a potent thyroid-disrupting chemical.

Acute Toxicity

The acute toxicity of this compound has been evaluated through various routes of exposure. The available data is summarized in the table below.

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference |

| Oral | Mouse | LD₅₀: >4000 mg/kg | |

| Intravenous | Mouse | LD₅₀: 180 mg/kg | [4] |

LD₅₀: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Health Hazards

The primary health hazards associated with this compound exposure are summarized below.